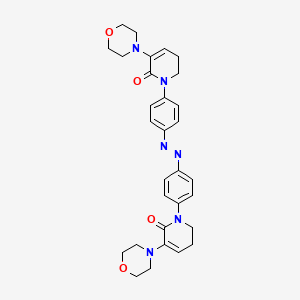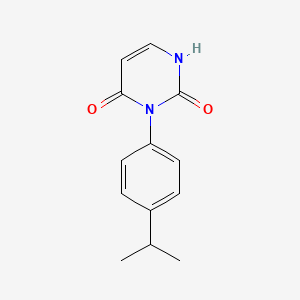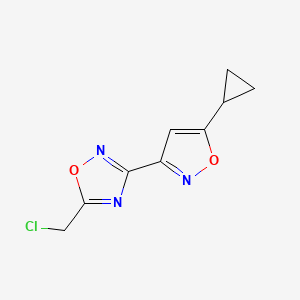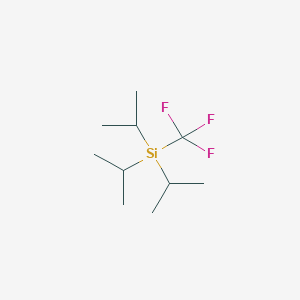
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban is a compound with the molecular formula C30H34N6O4 and a molecular weight of 542.629 g/mol . It is a derivative of Apixaban, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of morpholino and dihydropyridine groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves multiple steps, starting with the preparation of the dihydropyridine core. This core is typically synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The morpholino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves its interaction with molecular targets such as coagulation factors. It inhibits the activity of coagulation factor Xa, preventing the conversion of prothrombin to thrombin, thereby reducing blood clot formation . The morpholino and dihydropyridine groups play a crucial role in binding to the active site of the enzyme, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apixaban: The parent compound, known for its anticoagulant properties.
Rivaroxaban: Another anticoagulant that inhibits factor Xa.
Edoxaban: A similar compound with anticoagulant activity.
Uniqueness
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban is unique due to the presence of both morpholino and dihydropyridine groups, which enhance its binding affinity and specificity for coagulation factor Xa. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H34N6O4 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
5-morpholin-4-yl-1-[4-[[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]diazenyl]phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C30H34N6O4/c37-29-27(33-15-19-39-20-16-33)3-1-13-35(29)25-9-5-23(6-10-25)31-32-24-7-11-26(12-8-24)36-14-2-4-28(30(36)38)34-17-21-40-22-18-34/h3-12H,1-2,13-22H2 |
InChI-Schlüssel |
GBDYLAHFZMVZIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)




![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)


![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)

![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
